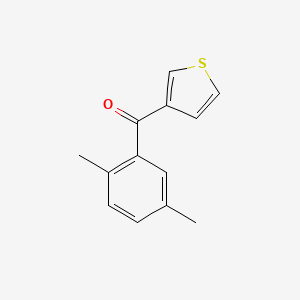

3-(2,5-Dimethylbenzoyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-3-4-10(2)12(7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVYYSMOLMDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641839 | |

| Record name | (2,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-60-3 | |

| Record name | (2,5-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896618-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dimethylbenzoyl)thiophene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2,5-Dimethylbenzoyl)thiophene, a substituted aromatic ketone of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes known information with predicted properties and data from structurally analogous compounds. We will delve into its chemical identity, structural features, predicted physicochemical parameters, and spectroscopic characteristics. Furthermore, a plausible synthetic route via Friedel-Crafts acylation is detailed, alongside a discussion of its potential applications in medicinal chemistry, underpinned by the known biological activities of the broader class of 3-aroylthiophenes. This document aims to be a foundational resource, providing both direct information where available and reasoned, experience-based insights to guide future research and application.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are cornerstone heterocyclic compounds in the landscape of medicinal chemistry and materials science.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring. This structural similarity allows thiophene-containing molecules to interact with biological targets in a manner analogous to their phenyl counterparts, while the heteroatom imparts unique electronic properties, influencing solubility, metabolic stability, and receptor binding affinity.

The introduction of an aroyl group at the 3-position of the thiophene ring creates a class of compounds known as 3-aroylthiophenes. These molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The specific compound of focus, this compound, incorporates a dimethyl-substituted benzoyl moiety, a structural feature that can significantly impact its conformational flexibility, steric hindrance, and electronic distribution, thereby modulating its physicochemical properties and biological activity.

Chemical Identity and Molecular Structure

IUPAC Name: (2,5-dimethylphenyl)(thiophen-3-yl)methanone

Synonyms: this compound

CAS Number: 896618-60-3[3]

Molecular Formula: C₁₃H₁₂OS

Molecular Weight: 216.3 g/mol [3]

The molecular architecture of this compound is characterized by a central carbonyl bridge linking a thiophene ring at its 3-position to a 2,5-disubstituted phenyl ring. The presence of the methyl groups on the phenyl ring introduces steric bulk, which is likely to influence the dihedral angle between the two aromatic rings. This, in turn, can affect the molecule's overall shape and its ability to fit into the binding pockets of biological targets.

Figure 2: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative, field-proven protocol for a Friedel-Crafts acylation that can be adapted for the synthesis of this compound. Note: This is a general procedure and may require optimization.

Materials:

-

Thiophene

-

2,5-Dimethylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2,5-dimethylbenzoyl chloride in anhydrous dichloromethane to the stirred suspension via the addition funnel.

-

Formation of the Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion-Lewis acid complex.

-

Addition of Thiophene: Add a solution of thiophene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, the broader class of 3-aroylthiophenes and thiophene-containing compounds have shown significant promise in various therapeutic areas.

-

Anti-inflammatory and Antioxidant Agents: Many thiophene derivatives have been reported to possess anti-inflammatory and antioxidant properties. [2]The mechanism often involves the modulation of inflammatory pathways and the scavenging of reactive oxygen species.

-

Anticancer Activity: The thiophene scaffold is present in a number of anticancer agents. The proposed mechanisms of action are diverse and can include the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the thiophene ring can facilitate crossing the blood-brain barrier, making thiophene derivatives attractive candidates for the development of drugs targeting CNS disorders. [4] The 2,5-dimethyl substitution pattern on the benzoyl ring of the title compound may serve to enhance its lipophilicity and could also influence its metabolic stability, potentially leading to a more favorable pharmacokinetic profile. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is unavailable, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and an outlook on its potential applications. While there is a clear need for further experimental characterization of this compound, this guide serves as a valuable starting point for researchers and drug development professionals. The insights provided, based on a combination of available data and established chemical principles, are intended to facilitate future research and unlock the potential of this and related thiophene derivatives.

References

- BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure of 3-(2,4-Dimethylbenzoyl)thiophene.

-

PubMed. (2019). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetyl-2,5-dimethylbenzo(b)thiophene. Retrieved from [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- BenchChem. (2025).

-

ResearchGate. (2025). (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

-

ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes | Request PDF. Retrieved from [Link]

-

Central, J. B. (2023). Synthesis and Characterization of New 2-Thiophen 3’4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Retrieved from [Link]

-

PMC. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2,5-Dimethylthiophen-3-Yl)(Phenyl)Methanone. Retrieved from [Link]

-

PMC. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved from [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene, 2530-10-1. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene, 2,5-dimethyl- (CAS 16587-48-7). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 896618-60-3 [m.chemicalbook.com]

- 4. (2,5-Dimethylthiophen-3-Yl)(Phenyl)Methanone [myskinrecipes.com]

Spectroscopic Profiling of Benzoyl Thiophene Derivatives: A Technical Guide to UV-Vis Absorption

Executive Summary

This technical guide provides a comprehensive framework for the ultraviolet-visible (UV-Vis) spectral analysis of benzoyl thiophene derivatives. These compounds, characterized by a thiophene ring acylated with a benzoyl group, are pivotal scaffolds in medicinal chemistry (e.g., the NSAID Tiaprofenic Acid ) and organic optoelectronics. This guide details the electronic transitions governing their absorption profiles, quantifies substituent effects, and establishes a self-validating experimental protocol for researchers in drug discovery and materials science.

Theoretical Framework: Electronic Transitions

The UV-Vis absorption spectrum of 2-benzoylthiophene and its derivatives is dominated by two primary electronic transitions. Understanding these is prerequisite to interpreting spectral shifts.

The Chromophoric System

The core chromophore consists of the electron-rich thiophene ring conjugated with the electron-withdrawing carbonyl group of the benzoyl moiety. This creates a "push-pull" electronic system facilitating Intramolecular Charge Transfer (ICT).

-

Transition (High Intensity):

-

Origin: Occurs within the conjugated thiophene-phenyl system.

-

Location: Typically found between 260–290 nm.

-

Character: High molar absorptivity (

). This band is sensitive to conjugation length.

-

-

Transition (Low Intensity):

-

Origin: Excitation of a non-bonding (

) electron from the carbonyl oxygen to the anti-bonding -

Location: Often appears as a shoulder or weak band >300 nm.

-

Character: Low molar absorptivity (

). This band is highly sensitive to solvent polarity (solvatochromism).

-

Energy Diagram of Transitions

The following diagram illustrates the relative energy levels and the impact of conjugation on the HOMO-LUMO gap.

Figure 1: Simplified Jablonski diagram showing the primary electronic transitions in the benzoyl thiophene chromophore.

Structure-Property Relationships (SPR)

Substituents on the thiophene or benzene rings significantly alter the absorption maximum (

Substituent Effects (Bathochromic & Hypsochromic Shifts)

The introduction of auxochromes (electron-donating groups) or anti-auxochromes (electron-withdrawing groups) modifies the energy gap.

| Compound Derivative | Substituent (R) | Electronic Effect | Mechanism | |

| 2-Benzoylthiophene | -H | 260–280 | Reference | Baseline conjugation |

| Tiaprofenic Acid | -CH(CH | 315 | Bathochromic (Red Shift) | Extended conjugation & alkyl donation |

| Methoxy-derivative | -OCH | ~290–310 | Strong Bathochromic | |

| Nitro-derivative | -NO | ~250–260 | Hypsochromic (Blue Shift) | |

| Amino-derivative | -N(CH | >330 | Strong Bathochromic | Strong ICT (Intramolecular Charge Transfer) |

*Note: Values are approximate and solvent-dependent (typically in Methanol or Ethanol).

Solvatochromism

Benzoyl thiophene derivatives exhibit positive solvatochromism .

-

Mechanism: The excited state (ICT state) is more polar than the ground state.

-

Observation: Increasing solvent polarity (e.g., Hexane

Methanol) stabilizes the excited state more than the ground state, reducing the energy gap and shifting

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this standardized protocol. This workflow includes "Checkpoints" to validate the system before data acquisition.

Reagents and Equipment

-

Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cut-off check: MeOH < 205 nm.

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

-

Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and must not be used.

Step-by-Step Methodology

Figure 2: Operational workflow for UV-Vis acquisition with integrated quality control checkpoints.

Critical Protocol Details

-

Stock Solution: Dissolve ~1-2 mg of the derivative in 10 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution. Aggregates cause scattering (false absorbance tails).

-

Working Solution: Dilute the stock to approximately

M. -

Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a baseline scan. The result should be a flat line at 0 Abs

0.002. -

Beer-Lambert Validation: If precise molar absorptivity (

) is required, prepare three concentrations (

Case Study: Tiaprofenic Acid

Tiaprofenic acid serves as the primary pharmacological reference for this class of compounds.

-

Structure: 5-benzoyl-

-methyl-2-thiopheneacetic acid. -

Spectral Profile:

- : 315 nm (in Phosphate Buffer pH 7.4) [1].

- : 305 nm (in 0.1 N HCl/Ethanol) [2].

-

Interpretation: The carboxylic acid side chain at the 2-position extends the conjugation slightly compared to the parent benzoylthiophene, resulting in a red shift into the UVA region. This spectral feature is utilized for:

-

Quality Control: Quantifying the drug in tablet formulations.

-

Photostability Studies: The absorption at 315 nm overlaps with terrestrial sunlight, making the molecule susceptible to photodegradation (decarboxylation) [3].

-

References

-

JOCPR. (2013). Spectrophotometric analysis of Cefixime NSAIDs interaction.[1] Journal of Chemical and Pharmaceutical Research. Link

-

TSI Journals. (2013). Quantitative determination of tiaprofenic acid by visible spectrophotometry. Analytical Chemistry: An Indian Journal. Link

-

PubChem. Tiaprofenic Acid (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. 2-Benzoylthiophene Product Specification.Link

-

RSC. (2015). Solvatochromic behaviour of new donor–acceptor oligothiophenes.[2][3][4] New Journal of Chemistry.[5] Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. art.torvergata.it [art.torvergata.it]

- 3. Solvatochromic behaviour of new donor–acceptor oligothiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Emerging Potential of 3-(2,5-Dimethylbenzoyl)thiophene in Organic Electronics: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the electronic properties of 3-(2,5-Dimethylbenzoyl)thiophene, a promising yet under-explored organic semiconductor. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this document synthesizes known chemical principles and data from analogous thiophene-based materials to project its potential in the field of organic electronics. We will delve into its molecular architecture, plausible synthetic routes, essential characterization techniques, and predicted electronic characteristics, culminating in an assessment of its viability for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction: The Promise of Thiophene-Based Organic Semiconductors

Thiophene and its derivatives are cornerstones in the field of organic electronics, prized for their excellent charge transport properties, environmental stability, and the tunability of their electronic characteristics through chemical modification.[1][2] The introduction of various functional groups to the thiophene ring allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters governing the performance of organic electronic devices.[3][4] The molecule this compound incorporates a thiophene core, an electron-withdrawing benzoyl group, and electron-donating dimethyl groups, creating a unique electronic profile that warrants investigation.

Molecular Structure and Synthesis

The chemical structure of this compound features a central thiophene ring substituted at the 3-position with a 2,5-dimethylbenzoyl group. This specific arrangement of functional groups is expected to influence the molecule's electronic and morphological properties in thin films.

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aryl ketones.[2]

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylbenzoyl chloride in a suitable anhydrous solvent such as dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath (0 °C) and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions.

-

Reactant Addition: To the stirred suspension, add a solution of thiophene in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After filtering, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound and to determine its electronic properties.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl (C=O) stretch of the benzoyl group and the C-S stretch of the thiophene ring.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound.

Electronic and Optical Properties

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The absorption edge can be used to estimate the optical bandgap (Eg).

-

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the material. From these values, the HOMO and LUMO energy levels can be estimated.

Predicted Electronic Properties and Their Significance

While direct experimental data for this compound is scarce, we can predict its electronic properties based on the influence of its constituent functional groups and by drawing analogies to similar thiophene derivatives.

| Property | Predicted Value/Range | Significance in Organic Electronics |

| HOMO Level | -5.2 to -5.5 eV | Determines the efficiency of hole injection from the electrode and the open-circuit voltage (Voc) in OPVs. A deeper HOMO level generally leads to better air stability. |

| LUMO Level | -2.8 to -3.2 eV | Influences electron injection and transport. The LUMO level of the donor material in an OPV should be higher than that of the acceptor for efficient charge transfer. |

| Electrochemical Bandgap (Eg) | 2.0 to 2.5 eV | The energy difference between the HOMO and LUMO levels. A smaller bandgap allows for the absorption of a broader range of the solar spectrum in OPVs. |

| Charge Carrier Mobility | Moderate to High | A measure of how quickly charge carriers (holes or electrons) move through the material. Higher mobility is desirable for efficient operation of OFETs and OPVs. |

Rationale for Predictions:

-

The electron-withdrawing benzoyl group is expected to lower both the HOMO and LUMO energy levels, which can improve air stability.

-

The electron-donating dimethyl groups on the phenyl ring will slightly raise the HOMO and LUMO levels, counteracting the effect of the benzoyl group to some extent and potentially fine-tuning the electronic properties.

-

The overall molecular structure is predicted to allow for reasonably good intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport.

Potential Applications in Organic Electronics

Based on its predicted electronic properties, this compound is a promising candidate for several applications in organic electronics.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics.[6][7] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The predicted moderate to high mobility of this compound suggests its potential as the active channel material in p-type OFETs.

Caption: Schematic of a bottom-gate, top-contact OFET architecture.

Organic Photovoltaics (OPVs)

In OPVs, the organic semiconductor acts as the light-absorbing and charge-donating material.[3] The predicted bandgap of this compound in the visible region of the electromagnetic spectrum, along with its suitable HOMO level, makes it a potential donor material in a bulk heterojunction (BHJ) solar cell, likely in combination with a fullerene derivative or a non-fullerene acceptor.

Conclusion and Future Outlook

This compound represents a molecule of interest for the organic electronics community. While this guide has provided a projection of its properties and potential, experimental validation is paramount. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its electronic and charge transport properties. The fabrication and testing of OFET and OPV devices will ultimately determine its practical utility and pave the way for the development of new and efficient organic electronic materials. The exploration of such novel thiophene derivatives is a critical step in advancing the performance and applicability of organic electronics.

References

-

PubChem. 3-Acetyl-2,5-dimethylbenzo(b)thiophene. [Link]

-

Wikipedia. Organic field-effect transistor. [Link]

-

Usta, H., Facchetti, A., & Marks, T. J. (2011). Organic semiconductors for organic field-effect transistors. Accounts of chemical research, 44(7), 501-510. [Link]

-

Ozturk, T., et al. (2015). High-performance, low-voltage organic field-effect transistors using thieno [3, 2-b] thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 3(43), 11346-11355. [Link]

-

Li, S., et al. (2012). Synthesis and photovoltaic properties of organic sensitizers containing electron-deficient and electron-rich fused thiophene for dye-sensitized solar cells. Tetrahedron, 68(27-28), 5375-5385. [Link]

-

Rawcliffe, R., et al. (2008). Organic field-effect transistors of poly (2, 5-bis (3-dodecylthiophen-2-yl) thieno [2, 3-b] thiophene) deposited on five different silane self-assembled monolayers. Chemical Communications, (11), 1319-1321. [Link]

-

Mishra, A., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 10(3), 269-277. [Link]

-

Siddiqi, H. M., et al. (2014). Synthesis Characterization and DFT Calculations of 2, 5-Substituted Thiophene Derivatives. Journal of the Chemical Society of Pakistan, 36(5). [Link]

-

Li, Y., et al. (2021). Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. ACS Applied Materials & Interfaces, 13(34), 40683-40691. [Link]

-

Lee, W., et al. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly (3-alkylthiophene) s with Butyl, Hexyl, and Octyl Side Chains. Polymers, 13(20), 3488. [Link]

-

Kim, G.-W., et al. (2018). Synthesis and Photovoltaic Properties of 2D-Conjugated Polymers Based on Alkylthiothienyl-Substituted Benzodithiophene and Different Accepting Units. Polymers, 10(3), 329. [Link]

-

Biniek, L., et al. (2009). A [3, 2-b] thienothiophene-alt-benzothiadiazole copolymer for photovoltaic applications: Design, synthesis, material characterization and device performances. Journal of Materials Chemistry, 19(28), 4946-4952. [Link]

-

Murphy, C. E., et al. (2008). Synthesis and Characterization of New Thieno [3, 2-b] thiophene Derivatives. Molecules, 13(11), 2644-2652. [Link]

-

Sović, I., et al. (2023). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules, 28(1), 329. [Link]

-

Farsa, O., et al. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC advances, 14(48), 35058-35070. [Link]

-

Ahmad, I., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzo[7][8] thieno [2, 3-d] thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 19(02), 318-333. [Link]

-

Sjöberg, J. (2022). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. [Link]

-

Aboulouard, A., et al. (2022). Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. Journal of Fluorescence, 33(1), 229-240. [Link]

-

Mishra, R., & Tiwari, A. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

El-Shishtawy, R. M., et al. (2022). Elucidating the Electronic Properties of 2, 5-Di (hetero) arylthiophenes Bearing Pyridine, Thienyl, Tolyl, and Benzonitrile Pending Groups: An Experimental and Theoretical Approach. ACS omega, 7(47), 43053-43062. [Link]

-

Xing, H., et al. (2023). Insights into the spectral property and electronic structure of di-triphenylaniline-modified monothiophene, dithiophene and thienothiophene. Theoretical Chemistry Accounts, 142(8), 84. [Link]

-

Cheméo. Chemical Properties of Benzo[b]thiophene, 2,5-dimethyl- (CAS 16587-48-7). [Link]

-

Mori, S., et al. (2022). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Molecules, 27(22), 7808. [Link]

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 4. Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalwjarr.com [journalwjarr.com]

- 6. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 7. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Evolving Landscape of 3-Aroylthiophenes in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-aroylthiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth literature review of 3-aroylthiophenes, tailored for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of this versatile core, dissect the nuanced structure-activity relationships (SAR) that govern its therapeutic potential, and explore its diverse mechanisms of action across oncology, inflammation, and infectious diseases. This guide is designed to be a practical and comprehensive resource, integrating established protocols and expert insights to empower the rational design and development of novel 3-aroylthiophene-based therapeutics.

Introduction: The Rise of a Privileged Scaffold

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the architecture of numerous pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block in drug design. When functionalized with an aroyl group at the 3-position, the resulting 3-aroylthiophene scaffold unlocks a diverse array of pharmacological activities, positioning it as a "privileged scaffold" in medicinal chemistry.

This guide will provide a comprehensive exploration of the medicinal chemistry of 3-aroylthiophenes, with a focus on their synthesis, structure-activity relationships, and mechanisms of action in key therapeutic areas. We will delve into the practical aspects of working with these compounds, offering detailed experimental protocols and data-driven insights to facilitate their advancement from bench to bedside.

Synthetic Strategies for Constructing the 3-Aroylthiophene Core

The accessibility of the 3-aroylthiophene scaffold is crucial for its exploration in drug discovery. Several synthetic methodologies have been developed, with the Gewald reaction being a prominent and versatile approach.

The Gewald Reaction: A Cornerstone for 2-Amino-3-aroylthiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[2][3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[2] The resulting 2-amino-3-aroylthiophene products serve as versatile intermediates for further structural modifications.

Mechanism of the Gewald Reaction:

The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2]

Experimental Protocol: Gewald Synthesis of a 2-Amino-3-aroylthiophene Derivative [4]

-

Reaction Setup: In a round-bottom flask, dissolve the aryl methyl ketone (1 equivalent) and the α-cyano-α-arylacetamide (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add elemental sulfur (1.2 equivalents) followed by a catalytic amount of a suitable base, such as diethylamine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the product often precipitates. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-3-aroylthiophene.

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Alternative Synthetic Routes

While the Gewald reaction is widely used, other synthetic strategies offer alternative pathways to the 3-aroylthiophene core, allowing for different substitution patterns.

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be employed to introduce an aroyl group at the 3-position of a pre-existing thiophene ring. However, regioselectivity can be a challenge, as the 2-position of thiophene is generally more reactive.[5] Careful selection of catalysts and reaction conditions is crucial to favor 3-acylation.

-

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, provide powerful tools for constructing the C-C bond between the thiophene ring and the aroyl moiety.[6] This approach offers high functional group tolerance and allows for the late-stage introduction of the aroyl group.

Anticancer Activity: Targeting the Machinery of Cell Division

3-Aroylthiophenes have demonstrated significant potential as anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics.

Mechanism of Action: Tubulin Polymerization Inhibition

Many 3-aroylthiophene derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key protein involved in the formation of microtubules.[7][8] Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][10]

Caption: Mechanism of action of 3-aroylthiophenes as tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic modifications of the 3-aroylthiophene scaffold have revealed key structural features that govern its anticancer potency.

| Position | Modification | Effect on Anticancer Activity | Reference |

| Aroyl Ring | Introduction of methoxy groups (e.g., 3,4,5-trimethoxy) | Generally enhances activity | [7] |

| Electron-donating groups (e.g., methyl, N,N-dimethylamino) | Can maintain or improve activity | [11] | |

| Thiophene Ring (C5) | Aryl or heteroaryl substitution | Often crucial for potent activity | [7] |

| Thiophene Ring (C2) | Amino group | Common feature in active compounds, often serves as a handle for further derivatization | [7] |

| Linker | Carbonyl group | Important but can be replaced by other linkers like sulfide or ether | [11] |

Key SAR Insights:

-

The presence of a 3,4,5-trimethoxyphenyl group on the aroyl moiety is a recurring feature in highly potent tubulin inhibitors, mimicking the A-ring of combretastatin A-4.[7]

-

Substitution at the C5 position of the thiophene ring with various aryl or heteroaryl groups can significantly modulate activity, suggesting this position is critical for interaction with the tubulin binding site.[7]

-

The nature of the substituent at the C2 position can also influence potency and provides a site for further chemical exploration.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[12][13][14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 3-aroylthiophene compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and 3-aroylthiophenes have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several 3-aroylthiophene derivatives have been identified as potent inhibitors of COX enzymes, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[15] This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Mechanism of action of 3-aroylthiophenes as COX inhibitors.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

QSAR (Quantitative Structure-Activity Relationship) studies have been instrumental in identifying the key physicochemical properties of 3-aroylthiophenes that contribute to their anti-inflammatory activity.[5]

-

Electronic Properties: The electronic nature of the substituents on the aroyl and thiophene rings plays a significant role. The energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to correlate with anti-inflammatory activity.[5]

-

Lipophilicity: Appropriate lipophilicity is crucial for cell membrane permeability and reaching the target enzyme.

-

Steric Factors: The size and shape of the substituents can influence the binding affinity to the COX active site.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new chemical entities.[18][19]

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 3-aroylthiophene compounds.[18]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[18]

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. 3-Aroylthiophenes have demonstrated promising activity against a range of microbial pathogens.[20][21]

Spectrum of Activity

Various substituted 3-aroylthiophenes have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[2][13]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Substitution on the Aroyl Ring: The nature and position of substituents on the aroyl ring can significantly impact the antimicrobial potency and spectrum.

-

Substitution on the Thiophene Ring: Modifications at the C2 and C5 positions of the thiophene ring have been shown to modulate antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][20]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[20]

-

Serial Dilutions: Prepare serial two-fold dilutions of the 3-aroylthiophene compounds in a 96-well microtiter plate containing a suitable broth medium.[4]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Conclusion and Future Perspectives

The 3-aroylthiophene scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, makes it a highly attractive starting point for the development of novel therapeutics. The insights into the SAR of these compounds provide a roadmap for the rational design of more potent and selective agents.

Future research in this area will likely focus on:

-

Optimization of Pharmacokinetic Properties: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead compounds to enhance their drug-likeness.

-

Exploration of New Therapeutic Targets: Investigating the activity of 3-aroylthiophenes against other disease-relevant targets.

-

Development of Dual-Targeting Agents: Designing hybrid molecules that can simultaneously modulate multiple pathways involved in complex diseases like cancer and inflammation.

By leveraging the knowledge base outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 3-aroylthiophenes and translate these promising scaffolds into next-generation medicines.

References

- BenchChem. (2025).

- Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology.

- Wikipedia. (n.d.). Gewald reaction.

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- Antimicrobial screening of some novel Tetramethylene thiophene derivatives synthesized using various aryl acid chlorides. (2012).

- Hsieh, H.-P., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 50(12), 2863–2872.

- Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(3), 709–718.

- Pillai, A. D., et al. (2005). QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization. Bioorganic & Medicinal Chemistry, 13(4), 1275–1283.

- Feofanov, S. A., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 59(4), 735-746.

- Romagnoli, R., et al. (2008). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Journal of Medicinal Chemistry, 51(24), 7833–7843.

- Asian Publication Corpor

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.

- Abcam. (n.d.). MTT assay protocol.

- Venkataramireddy, V., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 9(1), 31-39.

- Sadeghnia, H. R., et al. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Inflammopharmacology, 25(5), 551–559.

- Roman, G. (2022). Thiophene‐containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462.

- Generis Publishing. (n.d.).

- Kumar, A., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 58.

- MTT ASSAY: Principle. (n.d.).

- Hsieh, H. P., et al. (2006). Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. Journal of Medicinal Chemistry, 49(15), 4647–4656.

- Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(Pt 3), 709–718.

- Arul, V., et al. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 23(7), 1777.

- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 258, 115598.

- Abdullahi, A. D., et al. (2021). Reprinted from.

- Singh, P. P., & Kumar, A. (2014). A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Agents. Current Computer-Aided Drug Design, 10(2), 166-175.

- de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

- An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. (2023). Impactfactor.org.

- Fraga, A. G. M., et al. (2011).

- Prota, A. E., et al. (2011). Tubulin tyrosine ligase structure reveals adaptation of an ancient fold to bind and modify tubulin. The Journal of Cell Biology, 195(2), 237–249.

- de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 14(7), 692.

- Boelsterli, U. A., et al. (2004). Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. Molecular Pharmacology, 66(5), 1149–1158.

- De Vooght, F., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 29(5), 1089.

- BenchChem. (n.d.).

- National Institute of Standards and Technology. (2007). X-Ray Scattering Study of Thin-Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cib.csic.es [cib.csic.es]

- 10. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchtweet.com [researchtweet.com]

- 14. atcc.org [atcc.org]

- 15. mdpi.com [mdpi.com]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. impactfactor.org [impactfactor.org]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Pharmacological Profiling of 3-(2,5-Dimethylbenzoyl)thiophene: A Tubulin-Targeting Scaffold

Topic: Potential Biological Activities of 3-(2,5-Dimethylbenzoyl)thiophene Analogs Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The molecule This compound represents a privileged scaffold in medicinal chemistry, belonging to the class of 3-aroylthiophenes . These compounds are structurally characterized as bioisosteres of diaryl ketones and combretastatin A-4 (CA-4) analogs.

While the thiophene ring serves as a lipophilic, electron-rich bioisostere for the benzene ring found in traditional antimitotics, the 2,5-dimethyl substitution on the benzoyl moiety is a critical structural determinant. It introduces specific steric constraints that force the molecule into a non-coplanar conformation, optimizing its fit within the colchicine-binding site of

Chemical Basis & Structure-Activity Relationship (SAR)

The Aroylthiophene Pharmacophore

The 3-aroylthiophene structure mimics the cis-stilbene geometry of Combretastatin A-4, a potent vascular disrupting agent. The carbonyl linker (methanone) retains the angular geometry required for binding while improving chemical stability compared to the olefinic bridge of stilbenes.

The Role of 2,5-Dimethyl Substitution

The biological potency of this specific analog hinges on the substitution pattern of the benzoyl ring:

-

Ortho-Methyl (2-position): This is the most critical feature. The steric bulk of the methyl group at the ortho position forces the benzoyl ring to twist out of plane relative to the carbonyl-thiophene core. This torsional twist mimics the bioactive conformation of colchicine, facilitating deep penetration into the hydrophobic pocket of tubulin.

-

Meta-Methyl (5-position): Increases overall lipophilicity (LogP), enhancing membrane permeability and filling the hydrophobic sub-pocket near Cys241 of

-tubulin.

Primary Mechanism: Microtubule Destabilization

The primary biological activity of this compound analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism of Action[1]

-

Binding: The molecule acts as a competitive inhibitor at the colchicine-binding site located at the interface of

- and -

Destabilization: Binding prevents the curved-to-straight conformational change necessary for microtubule assembly.

-

Catastrophe: This suppression of microtubule dynamics leads to the depolymerization of the mitotic spindle.

-

Arrest: Cells accumulate in the G2/M phase of the cell cycle.[1]

-

Apoptosis: Prolonged arrest triggers the phosphorylation of Bcl-2 and activation of Caspase-3, leading to programmed cell death.

Pathway Visualization

The following diagram illustrates the cascade from ligand binding to apoptotic cell death.

Caption: Signal transduction cascade triggered by 3-aroylthiophene binding to tubulin, resulting in mitotic arrest and apoptosis.

Chemical Synthesis: Friedel-Crafts Acylation[3][4]

The most robust method for synthesizing this compound is the Friedel-Crafts acylation . This approach allows for regioselective attachment of the benzoyl group to the thiophene ring.

Synthetic Workflow

-

Reagents: Thiophene (or 3-bromothiophene for lithiation routes), 2,5-Dimethylbenzoyl chloride.

-

Catalyst: Aluminum Chloride (

) or Tin(IV) Chloride ( -

Solvent: Dichloromethane (DCM) or Carbon Disulfide (

).

Detailed Protocol

-

Activation: In a flame-dried flask under argon, dissolve 1.1 equivalents of

in anhydrous DCM. -

Acylium Ion Formation: Dropwise add 1.0 equivalent of 2,5-dimethylbenzoyl chloride at 0°C. Stir for 30 minutes to generate the electrophilic acylium complex.

-

Addition: Add 1.0 equivalent of thiophene (dissolved in DCM) slowly to the mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC is essential to prevent poly-acylation.

-

Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

-

Isolation: Extract with DCM, wash with brine, dry over

, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Synthesis Diagram

Caption: Regioselective Friedel-Crafts acylation pathway for the synthesis of the target aroylthiophene.

Experimental Validation Protocols

To validate the biological activity of this scaffold, the following self-validating protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay quantifies the direct effect of the compound on microtubule assembly.

-

Principle: Tubulin polymerization increases turbidity (absorbance) at 340 nm. Inhibitors prevent this increase.

-

Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.

-

Protocol:

-

Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

-

Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

). Include Combretastatin A-4 as a positive control and DMSO as a negative control. -

Transfer to a pre-warmed (37°C) 96-well plate.

-

Measure Absorbance (340 nm) every 30 seconds for 60 minutes using a kinetic spectrophotometer.

-

Data Analysis: Plot

vs. Time. A flat line indicates inhibition; a sigmoidal curve indicates normal polymerization.

-

MTT Antiproliferative Assay

Determines the

-

Protocol:

-

Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treat with serial dilutions of this compound for 72 hours.

-

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

Secondary Biological Targets

While tubulin is the primary target, aroylthiophenes exhibit polypharmacology:

| Target System | Potential Activity | Mechanism |

| WEE1 Kinase | Moderate Inhibition | The thiophene moiety can mimic the ATP-binding motif in certain kinases, potentially inhibiting WEE1, a G2 checkpoint regulator. |

| Anti-inflammatory | COX Inhibition | Aroylthiophenes have shown ability to inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. |

| Antimicrobial | Bacterial DNA Gyrase | Analogs with specific side chains (e.g., hydrazones derived from the ketone) have demonstrated activity against S. aureus. |

References

-

Romagnoli, R., et al. (2006). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophene derivatives as a new class of tubulin inhibitors." Journal of Medicinal Chemistry. Link

-

Pintus, T., et al. (2017). "Thiophene-based microtubules destabilizers: Structure-activity relationship (SAR) and biological evaluation." European Journal of Medicinal Chemistry. Link

-

Hsieh, H. P., et al. (2010). "Synthesis and antiproliferative activity of 3-aroylthiophene derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. "Chemical Properties and Biological Significance of Aroylthiophenes." BenchChem Technical Database. Link

-

Ibrahim, S. R. M., et al. (2022). "Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation."[2][3] MDPI Biomolecules. Link

Sources

Methodological & Application

Friedel-Crafts acylation protocol for 3-(2,5-Dimethylbenzoyl)thiophene

Application Note: Precision Synthesis of 3-(2,5-Dimethylbenzoyl)thiophene

Executive Summary

This guide details the optimized protocol for synthesizing This compound (CAS: 15271-04-2), a critical intermediate in the development of thiophene-based pharmacophores.

The Core Challenge: Direct Friedel-Crafts acylation of thiophene with 2,5-dimethylbenzoyl chloride is not recommended . Thiophene undergoes electrophilic aromatic substitution preferentially at the

The Solution: This protocol utilizes an "Inverse Acylation Strategy" . By reacting thiophene-3-carbonyl chloride with p-xylene (1,4-dimethylbenzene), we leverage the inherent symmetry of p-xylene to exclusively generate the target 2,5-dimethylphenyl substitution pattern while locking the carbonyl at the thiophene C3 position. This method guarantees structural fidelity and high yield.

Strategic Analysis & Retrosynthesis

The choice of starting materials is the single most critical factor in this synthesis.

| Parameter | Path A: Direct Acylation (Flawed) | Path B: Inverse Acylation (Recommended) |

| Substrate | Thiophene | p-Xylene (1,4-Dimethylbenzene) |

| Electrophile | 2,5-Dimethylbenzoyl chloride | Thiophene-3-carbonyl chloride |

| Major Product | 2 -(2,5-Dimethylbenzoyl)thiophene | 3 -(2,5-Dimethylbenzoyl)thiophene |

| Regioselectivity | Poor (Favors | Perfect (Structural constraint) |

| Purification | Difficult isomer separation | Simple crystallization/distillation |

Mechanistic Rationale:

-

Path A: The sulfur atom in thiophene stabilizes the

-complex intermediate at C2 more effectively than at C3, driving the reaction to the wrong isomer. -

Path B: We start with the thiophene ring already functionalized at C3. We then acylate p-xylene.[1] p-Xylene has only one unique aromatic proton environment (ortho to a methyl group). Acylation at this position creates a 1,2,4-substitution pattern, which corresponds to the 2,5-dimethylbenzoyl moiety relative to the ketone.

Detailed Experimental Protocol

Materials & Reagents

-

Thiophene-3-carbonyl chloride (1.0 equiv): If not commercially available, synthesize via

treatment of thiophene-3-carboxylic acid. -

p-Xylene (1.2 - 5.0 equiv): Acts as both substrate and solvent (if used in excess) or substrate with DCM as solvent.

-

Aluminum Chloride (

) (1.1 - 1.2 equiv): Anhydrous, granular or powder. Critical: Must be fresh and free-flowing. -

Dichloromethane (DCM): Anhydrous (optional, if not using neat p-xylene).

-

HCl (1M): For quenching.[2]

Step-by-Step Procedure

Step 1: Catalyst Suspension

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with dry nitrogen (

) or argon. -

Charge the flask with Anhydrous

(16.0 g, 120 mmol) . -

Add dry DCM (50 mL) (or dry p-xylene if running neat) to suspend the catalyst. Cool to 0–5°C using an ice/water bath.

Step 2: Electrophile Formation

-

Dissolve Thiophene-3-carbonyl chloride (14.6 g, 100 mmol) in dry DCM (20 mL).

-

Add this solution dropwise to the

suspension over 15 minutes. -

Observation: The mixture should turn yellow/orange as the acylium ion complex forms. Stir for 15 minutes at 0°C.

Step 3: Acylation Reaction

-

Add p-Xylene (12.7 g, 120 mmol) (diluted in 20 mL DCM if not using excess solvent) dropwise to the acylium mixture.

-

Note: If using p-xylene as the solvent, simply add the acylium complex into the p-xylene, or add p-xylene to the complex. The stoichiometry ensures mono-acylation.

-

-

Allow the reaction to warm to Room Temperature (25°C) naturally.

-

Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[3] The reaction is typically complete within 2–4 hours.

-

Optimization: If conversion is slow, heat to reflux (40°C for DCM) for 1 hour.

-

Step 4: Quenching & Workup

-

Cool the reaction mixture back to 0°C.

-

Carefully quench by pouring the reaction mixture into a beaker containing Ice (200 g) + conc. HCl (20 mL) . Caution: Exothermic hydrolysis of aluminum salts.

-

Transfer to a separatory funnel. Separate the organic layer.[4]

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash sequentially with:

-

Water (

mL) -

Sat.

( -

Brine (

mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude oil typically solidifies upon standing.

-

Recrystallization: Dissolve in hot Ethanol or Hexane/EtOAc mixture. Cool slowly to 4°C.

-

Filtration: Collect the off-white to pale yellow crystals.

-

Yield Expectation: 75–85%.

Visualization of Reaction Logic

Figure 1: Strategic Pathway Comparison

This diagram illustrates why the "Inverse" strategy is superior for regiocontrol.

Caption: Path A yields the incorrect 2-isomer due to thiophene's electronic bias. Path B guarantees the 3-isomer by using a pre-functionalized thiophene precursor.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the Inverse Friedel-Crafts acylation protocol.

Mechanistic Insight & Troubleshooting

Mechanism: The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.[1]

-

Generation:

abstracts a chloride from thiophene-3-carbonyl chloride, generating the resonance-stabilized acylium ion ( -

Attack: The

-electrons of p-xylene attack the acylium ion. The attack occurs ortho to a methyl group (activated position) and meta to the other methyl group. Due to p-xylene's symmetry, all 4 open positions are equivalent, leading to a single regioisomer. -

Re-aromatization: The resulting arenium ion (Sigma complex) loses a proton to the

species, restoring aromaticity and releasing HCl gas.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | "Wet" | Use fresh bottle of |

| Dark/Tarry Product | Reaction too hot | Maintain 0°C during addition; do not exceed 40°C during reflux. |

| Incomplete Reaction | Deactivated catalyst | Increase |

| Isomer Impurities | Starting material impurity | Verify purity of thiophene-3-carbonyl chloride via GC-MS before use. |

References

-

Friedel-Crafts Acylation Mechanism & Scope

-

Regioselectivity in Thiophene Acylation

- Title: Regioselectivity in Friedel–Crafts acyl

- Source: Chemistry Stack Exchange (Valid

-

URL: [Link]

-

Synthesis of Thiophene-3-carbonyl Chloride

-

General Protocol for Acylation of p-Xylene

Sources

- 1. Draw the product(s) of each of the following reactions:c. p-xylen... | Study Prep in Pearson+ [pearson.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. EP1554266B1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes - Google Patents [patents.google.com]

- 4. journalwjarr.com [journalwjarr.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

- 7. cajmns.casjournal.org [cajmns.casjournal.org]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

Application Note: A Researcher's Guide to the Synthesis of 3-(2,5-Dimethylbenzoyl)thiophene

Abstract and Introduction

3-(2,5-Dimethylbenzoyl)thiophene is a substituted ketone derivative of thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural motif appears in molecules designed for various biological targets. The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3] This application note provides a comprehensive, field-proven protocol for the preparation of this compound. We will delve into the mechanistic principles, address the critical challenge of regioselectivity inherent in thiophene chemistry, and offer a detailed, step-by-step guide from reaction setup to final product purification and characterization.

The primary challenge in this synthesis is controlling the position of acylation on the thiophene ring. Thiophene is an electron-rich aromatic system, more reactive than benzene, but electrophilic attack preferentially occurs at the C2 (or α) position due to the superior resonance stabilization of the cationic intermediate (the sigma complex).[4][5] Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur, whereas attack at the C3 (or β) position only allows for delocalization over two carbon atoms.[4] Consequently, direct acylation of thiophene typically yields the 2-acylthiophene as the major product. This guide will therefore emphasize the purification strategy required to isolate the desired 3-acyl isomer from the reaction mixture.

Reaction Principle and Mechanism

The synthesis proceeds via the Friedel-Crafts acylation, an electrophilic aromatic substitution that involves the introduction of an acyl group onto the thiophene ring.[6][7] The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate the reactive electrophile.

Mechanism Steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with 2,5-dimethylbenzoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[8]

-

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. As noted, attack is favored at the C2 position, but C3 attack also occurs to a lesser extent.

-

Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was acylated. This restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final ketone product and HCl.[7][8]

-

Complexation: The product, an aryl ketone, contains a carbonyl oxygen that can act as a Lewis base and form a complex with the AlCl₃ catalyst. For this reason, a stoichiometric amount (or slight excess) of the catalyst is required.[9] The final product is liberated from this complex during the aqueous work-up.[7]

Experimental Protocol: Synthesis and Purification

This protocol is designed for the synthesis of this compound, with the understanding that the 2-isomer will be the major product, requiring careful purification.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dimethylbenzoyl chloride | ≥98% | Sigma-Aldrich | Corrosive, handle in a fume hood. |

| Thiophene | ≥99% | Acros Organics | Flammable, stench. |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Alfa Aesar | Water-sensitive and corrosive. Weigh quickly.[8] |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Use a dry solvent from a purification system or freshly distilled. |

| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | Corrosive. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Soln. | LabChem | For neutralization. |

| Brine | Saturated NaCl Soln. | - | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Hexane & Ethyl Acetate | HPLC Grade | - | For chromatography mobile phase. |

Equipment

-

Flame-dried, three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Thermometer or thermocouple probe

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware

Reaction Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Thiophene | 84.14 | 2.10 g (1.98 mL) | 25.0 | 1.0 |

| 2,5-Dimethylbenzoyl chloride | 168.62 | 4.64 g | 27.5 | 1.1 |

| Aluminum Chloride | 133.34 | 4.00 g | 30.0 | 1.2 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Step-by-Step Synthesis Protocol

-

Reaction Setup: Assemble a 250 mL three-necked, round-bottom flask, equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere. The glassware must be rigorously flame-dried to exclude moisture, which would otherwise decompose the Lewis acid catalyst.[8]

-

Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (4.00 g, 30.0 mmol). Stir the mixture to form a suspension and cool it to 0°C using an ice-water bath.

-

Acylium Ion Formation: Dissolve 2,5-dimethylbenzoyl chloride (4.64 g, 27.5 mmol) in 20 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5°C. The reaction is exothermic.[8]

-

Thiophene Addition: After the addition is complete, add thiophene (2.10 g, 25.0 mmol) dropwise via syringe or the addition funnel over 20 minutes, again maintaining the temperature at 0°C.

-

Reaction: Once the thiophene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the thiophene starting material indicates completion.

Step-by-Step Work-up and Purification Protocol

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and should be performed in a fume hood as HCl gas is evolved.

-